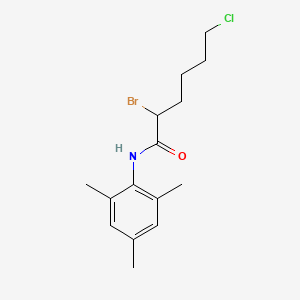

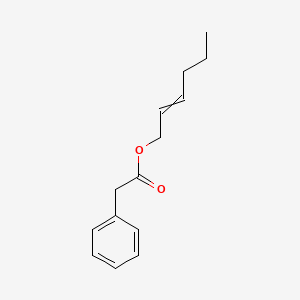

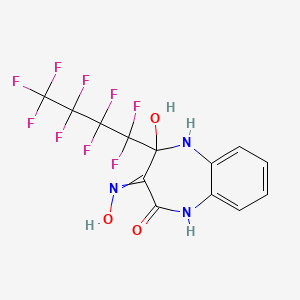

![molecular formula C38H52CaN2O8 B12504507 calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate](/img/structure/B12504507.png)

calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mitiglinide calcium hydrate is an oral antidiabetic drug belonging to the meglitinide class. It is primarily used for the management of Type 2 diabetes by stimulating insulin secretion from the pancreatic beta cells . This compound is marketed under various trade names, with Glufast being one of the most common . Mitiglinide calcium hydrate is particularly effective in reducing postprandial glucose levels, making it a valuable addition to diabetes treatment regimens .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of mitiglinide calcium hydrate involves several steps. One of the key steps is the reaction of 2(S)-benzylsuccinic acid 1-benzyl monoester with cis-perhydroisoindole using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran to form the succinamic ester . This ester is then hydrogenated with hydrogen over palladium on carbon in ethanol to yield the succinamic acid, which is subsequently converted into its calcium salt .

Industrial Production Methods

Industrial production methods for mitiglinide calcium hydrate often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

Types of Reactions

Mitiglinide calcium hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of mitiglinide calcium hydrate include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of mitiglinide calcium hydrate include its calcium salt form, which is the active pharmaceutical ingredient used in diabetes treatment .

科学的研究の応用

Mitiglinide calcium hydrate has several scientific research applications, including:

Chemistry: It is used in the study of insulinotropic agents and their mechanisms of action.

Biology: Researchers study its effects on pancreatic beta cells and glucose metabolism.

Medicine: It is extensively researched for its efficacy and safety in managing Type 2 diabetes.

Industry: It is used in the development of new antidiabetic drugs and formulations.

作用機序

Mitiglinide calcium hydrate stimulates insulin secretion by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta cells . This closure of potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . The increased intracellular calcium triggers the exocytosis of insulin granules, leading to insulin release .

類似化合物との比較

Similar Compounds

Repaglinide: Another meglitinide analog that stimulates insulin secretion by inhibiting ATP-sensitive potassium channels.

Nateglinide: Similar to mitiglinide, it stimulates rapid insulin release and is used to control postprandial hyperglycemia.

Uniqueness

Mitiglinide calcium hydrate is unique due to its rapid onset of action and high selectivity for the beta-cell type of ATP-sensitive potassium channels compared to other meglitinides . This makes it particularly effective in managing postprandial glucose levels with a lower risk of hypoglycemia .

特性

IUPAC Name |

calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVLNUAVAONTEW-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52CaN2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-Dimethyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B12504432.png)

![N-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12504444.png)

![N-[4-(cyanomethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12504451.png)

![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504473.png)

![(S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B12504480.png)